molecular formula C6H11F3O B13608740 (r)-1,1,1-Trifluoro-2-hexanol

(r)-1,1,1-Trifluoro-2-hexanol

Cat. No.: B13608740
M. Wt: 156.15 g/mol
InChI Key: XEFMITHAWQJMRT-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1,1,1-trifluorohexan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a hexanol backbone. This compound is notable for its chiral center at the second carbon, which gives it specific stereochemical properties. The trifluoromethyl group imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1,1,1-trifluorohexan-2-ol typically involves the introduction of the trifluoromethyl group into a hexanol precursor. One common method is the nucleophilic substitution reaction where a hexanol derivative reacts with a trifluoromethylating agent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of (2R)-1,1,1-trifluorohexan-2-ol may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2R)-1,1,1-trifluorohexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

(2R)-1,1,1-trifluorohexan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which (2R)-1,1,1-trifluorohexan-2-ol exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, altering their activity. This interaction can modulate biochemical pathways, leading to specific physiological effects. The exact molecular targets and pathways involved depend on the context of its application, such as in drug development or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1,1,1-trifluorohexan-2-ol: The enantiomer of (2R)-1,1,1-trifluorohexan-2-ol, with similar chemical properties but different biological activity.

    1,1,1-trifluoropropan-2-ol: A shorter-chain analog with different physical and chemical properties.

    1,1,1-trifluorobutan-2-ol: Another analog with a different chain length, affecting its reactivity and applications.

Uniqueness

(2R)-1,1,1-trifluorohexan-2-ol is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds.

Properties

Molecular Formula

C6H11F3O

Molecular Weight

156.15 g/mol

IUPAC Name

(2R)-1,1,1-trifluorohexan-2-ol

InChI

InChI=1S/C6H11F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m1/s1

InChI Key

XEFMITHAWQJMRT-RXMQYKEDSA-N

Isomeric SMILES

CCCC[C@H](C(F)(F)F)O

Canonical SMILES

CCCCC(C(F)(F)F)O

Origin of Product

United States

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